molecular formula C17H24N2O6 B1321398 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS No. 66636-17-7

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

Cat. No. B1321398
CAS RN: 66636-17-7
M. Wt: 352.4 g/mol
InChI Key: RQQDWMAMCZQDNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups while protecting others. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid involves radical bromination and a four-step route from 1,3,5-benzenetricarboxylic acid . Similarly, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and selective cleavage steps . These methods could potentially be adapted for the synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can be characterized using various spectroscopic techniques. For example, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been studied using DFT calculations and FT-IR spectroscopy . These techniques could be applied to determine the structure of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve the formation or cleavage of bonds to introduce new functional groups. The synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes demonstrates the conversion of amino groups into tert-butyl-NNO-azoxy groups . This type of functional group transformation could be relevant for reactions involving 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their practical applications. The study of 3,5-di-tert-butyl-4-hydroxybenzoic acid includes an analysis of its vibrational spectra, NMR data, HOMO-LUMO energy gap, and non-linear optical properties . These properties are essential for understanding the behavior of the compound in different environments and can provide insights into the properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.

Scientific Research Applications

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • 4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids : These are derived from commercially available tert-butyloxycarbonyl-protected amino acids and have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

  • 4-[(tert-Butoxycarbonyl)amino]benzoic acid : This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .

Safety And Hazards

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has low toxicity, but safety precautions should still be taken when handling and storing it. It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents . It is also recommended to wear gloves and eye protection to avoid contact with skin and eyes .

properties

IUPAC Name

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDWMAMCZQDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617123
Record name 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid

CAS RN

66636-17-7
Record name 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I González-Hernández, F Palomares-Alonso… - Chemical and …, 2019 - jstage.jst.go.jp
Based on our previous research on cysticidal drugs, we report the synthesis and evaluation of three new benzimidazole derivatives. In these compounds, the amido group was used as …
Number of citations: 1 www.jstage.jst.go.jp
M Linetsky, SRK Johar, J Meltretter… - Archives of biochemistry …, 2011 - Elsevier
Dideoxyosones (DDOs) are intermediates in the synthesis of advanced glycation endproducts (AGEs), such as pentosidine and glucosepane. Although the formation of pentosidine and …
Number of citations: 4 www.sciencedirect.com

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